molecular formula C20H16N2O3S B2828035 N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2177449-97-5

N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Numéro de catalogue: B2828035
Numéro CAS: 2177449-97-5
Poids moléculaire: 364.42
Clé InChI: MMODWPUYLBJMEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted at position 4 with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2,2-bis(furan-2-yl)ethyl chain, while position 2 of the thiazole ring bears a phenyl group. This structure combines aromatic (phenyl, furan) and heterocyclic (thiazole) motifs, which are common in bioactive compounds targeting enzymes or receptors.

Propriétés

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(16-13-26-20(22-16)14-6-2-1-3-7-14)21-12-15(17-8-4-10-24-17)18-9-5-11-25-18/h1-11,13,15H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMODWPUYLBJMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on available research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Weight : 364.4 g/mol
  • CAS Number : 2177449-97-5

The structure incorporates a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that thiazole derivatives often exhibit significant anticancer activity through various mechanisms, including the inhibition of specific proteins involved in cell proliferation and survival. For instance, compounds with a thiazole moiety have shown to interact with the Bcl-2 protein, a key regulator of apoptosis in cancer cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, compounds similar to N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide showed IC50 values less than those of established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. Modifications such as methyl or chloro substitutions have been shown to improve efficacy against specific cancer cell lines .

Broad-Spectrum Efficacy

Thiazole derivatives have been recognized for their broad-spectrum antimicrobial properties. N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has been tested against various pathogens:

  • Bacterial Inhibition :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
  • Antitubercular Activity :
    • Research has highlighted the potential of thiazole derivatives as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR), suggesting that N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide may also have applications in treating tuberculosis .

Data Summary

Activity TypeTest Organisms/Cell LinesIC50 ValuesReference
AnticancerA549 (lung adenocarcinoma)< Doxorubicin
Jurkat (T-cell leukemia)< Doxorubicin
AntimicrobialStaphylococcus aureusComparable to Norfloxacin
Mycobacterium tuberculosisEffective Inhibition

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse biological activities, along with furan moieties that enhance its aromatic character. The amide group contributes to the compound's reactivity and potential therapeutic effects.

Molecular Formula: C₁₃H₁₈N₄O₃S₂
Molecular Weight: Approximately 358.44 g/mol

Antimicrobial Properties

Research has indicated that compounds containing thiazole and furan moieties exhibit promising antimicrobial activities. For instance, derivatives of thiazole have been shown to possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluated a series of thiazole derivatives for their antimicrobial efficacy using the minimum inhibitory concentration (MIC) method against Bacillus subtilis and Aspergillus niger. Compounds bearing nitro and amino substituents demonstrated promising activity, suggesting that structural modifications can enhance efficacy .

Anticancer Activity

N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has also been investigated for its anticancer potential. The thiazole moiety has been associated with various anticancer activities, making it a suitable candidate for further exploration in cancer therapeutics.

Case Study:
In a study focusing on thiazole derivatives, certain compounds were evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that specific derivatives exhibited significant cytotoxicity against cancer cells, highlighting the potential of thiazole-based compounds in cancer treatment .

Summary of Findings

ApplicationDescriptionKey Findings
AntimicrobialActivity against bacteria and fungiSignificant efficacy observed in derivatives with specific substituents
AnticancerEfficacy against cancer cell linesNotable cytotoxic effects in breast cancer cell lines
MechanismsInteraction with biological targetsFavorable docking results suggest potential therapeutic pathways

Comparaison Avec Des Composés Similaires

Acotiamide (N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)

Structural Differences :

  • Core : Both share a 1,3-thiazole-4-carboxamide backbone.
  • Substituents: Acotiamide has a diisopropylaminoethyl group on the carboxamide nitrogen and a 2-hydroxy-4,5-dimethoxybenzoyl group at position 2 of the thiazole. The target compound replaces these with a bis(furan)ethyl chain and a simple phenyl group, respectively.

Functional Implications :

  • Acotiamide’s diisopropylaminoethyl and methoxybenzoyl groups enhance solubility and receptor binding, contributing to its prokinetic activity via acetylcholine release .
  • The phenyl group at position 2 could stabilize π-π interactions in hydrophobic binding pockets.

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Structural Differences :

  • Core : LMM5 and LMM11 feature a 1,3,4-oxadiazole ring instead of a thiazole.
  • Substituents :
    • LMM5: Benzyl(methyl)sulfamoyl and 4-methoxyphenylmethyl groups.
    • LMM11: Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.

Functional Implications :

  • The oxadiazole ring in LMM compounds confers rigidity and electron-withdrawing properties, enhancing antifungal activity against C. albicans via thioredoxin reductase inhibition .

Ranitidine-Related Compounds

Structural Differences :

  • Core : Ranitidine derivatives (e.g., nitroacetamide analogs) feature a furan linked to sulfanyl-ethyl chains but lack a thiazole ring.
  • Example: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide ().

Functional Implications :

  • Ranitidine’s furan and sulfanyl groups are critical for H₂ receptor antagonism. The bis(furan)ethyl chain in the target compound may mimic these interactions but with altered steric effects due to the thiazole core.
  • Nitro and dimethylamino groups in ranitidine analogs improve metabolic stability, whereas the target compound’s phenyl group may increase hydrophobicity .

1,2,4-Triazole-Thiones (Compounds 7–9 in )

Structural Differences :

  • Core : 1,2,4-Triazole-thiones vs. thiazole.
  • Substituents : Fluorophenyl and sulfonylphenyl groups.

Functional Implications :

  • Triazole-thiones exhibit tautomerism (thione-thiol equilibrium), affecting hydrogen-bonding capacity. The thiazole’s fixed aromaticity in the target compound may limit such dynamic interactions.
  • Fluorine atoms in triazole derivatives enhance electronegativity and bioavailability, a feature absent in the target compound .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, often starting with condensation of furan derivatives and thiazole precursors. Key steps include:

  • Condensation reactions : Use of furan-2-yl ethylamine and 2-phenylthiazole-4-carboxylic acid derivatives under reflux in solvents like ethanol or THF.
  • Catalysts : Phosphorus pentasulfide or iodine may enhance cyclization efficiency.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization improves purity. Optimizing yields (60–93%) requires precise temperature control (e.g., 170–210°C) and solvent selection (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity, particularly the furan and thiazole moieties.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₀H₂₁N₃O₂S₂).
  • HPLC : Stability-indicating methods (e.g., RP-HPLC with C18 columns) assess purity under varying pH and temperature conditions .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to diseases.
  • Toxicological profiling : Acute toxicity studies in murine models to determine LD₅₀ and organ-specific effects .

Advanced Research Questions

Q. How can computational chemistry elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina.
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Quantum mechanical calculations : DFT studies (e.g., B3LYP/6-31G*) analyze electronic properties of the thiazole and furan rings, correlating with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic stability tests : Liver microsome assays identify metabolite interference.
  • Orthogonal validation : Combine in vitro results with ex vivo organoid models or transgenic animal studies .

Q. How do the furan and thiazole moieties influence target selectivity and off-target interactions?

  • Furan : Enhances π-π stacking with aromatic residues in enzyme active sites but may increase metabolic oxidation.
  • Thiazole : Coordinates with metal ions (e.g., Mg²⁺ in kinases) via its sulfur atom, improving binding specificity.
  • Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduces off-target binding to CYP450 enzymes .

Q. What experimental approaches validate hypothesized mechanisms of action in complex biological systems?

  • Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.
  • CRISPR screening : Knockout libraries pinpoint genetic dependencies for compound efficacy.
  • In vivo imaging : Bioluminescence tracking of tumor regression in xenograft models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.